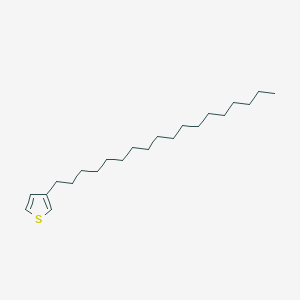

3-Octadecylthiophene

Description

Properties

IUPAC Name |

3-octadecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFJPHXJBIEWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-55-6 | |

| Record name | Thiophene, 3-octadecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340738 | |

| Record name | 3-Octadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-54-5 | |

| Record name | 3-Octadecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 3-Octadecylthiophene in Advanced Materials

An In-depth Technical Guide to the Synthesis and Characterization of 3-Octadecylthiophene

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal monomer in the field of organic electronics. As a substituted thiophene, it serves as a fundamental building block for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), a class of conductive polymers renowned for their solution processability and semiconducting properties. The long octadecyl side chain imparts excellent solubility in common organic solvents, a critical feature for fabricating large-area, thin-film devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] Understanding the precise synthesis and rigorous characterization of this monomer is paramount to achieving polymers with well-defined molecular weights, low polydispersity, and high regioregularity, all of which are crucial for optimal device performance.[2]

This guide provides a comprehensive overview of the synthesis of this compound via Nickel-catalyzed Kumada cross-coupling, followed by a detailed exploration of the analytical techniques required to validate its structure, purity, and thermal properties.

Part 1: Synthesis via Kumada Cross-Coupling

The Kumada-Tamao-Corriu coupling is a robust and widely employed carbon-carbon bond-forming reaction that utilizes a transition metal catalyst, typically nickel or palladium, to couple an organomagnesium (Grignard) reagent with an organic halide.[3][4] For the synthesis of 3-alkylthiophenes, this method is particularly effective due to the high reactivity of the Grignard reagent and the efficiency of nickel catalysts.[5]

The core of the reaction involves the coupling of 3-bromothiophene with octadecylmagnesium bromide. The choice of a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂), is critical. The dppp ligand plays a crucial role in stabilizing the nickel center throughout the catalytic cycle, facilitating the key steps of oxidative addition and reductive elimination while minimizing side reactions.

Catalytic Cycle Mechanism

The catalytic cycle for the Kumada coupling is a well-established process involving Ni(0) and Ni(II) intermediates.

-

Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the 3-bromothiophene, forming a Ni(II) complex.

-

Transmetalation: The organometallic Grignard reagent (octadecylmagnesium bromide) transmetalates with the Ni(II) complex, replacing the bromide with the octadecyl group.

-

Reductive Elimination: The desired this compound product is formed via reductive elimination, regenerating the active Ni(0) catalyst which re-enters the cycle.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. Successful synthesis relies on the strict exclusion of atmospheric moisture and oxygen, as Grignard reagents are highly reactive towards water and the Ni(0) catalyst is sensitive to oxidation.

Materials:

| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |

| Magnesium Turnings | Mg | 24.31 | 1.58 g | 65.0 mmol | 1.3 |

| 1-Bromooctadecane | C₁₈H₃₇Br | 349.40 | 17.47 g | 50.0 mmol | 1.0 |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 9.00 g | 55.2 mmol | 1.1 |

| Ni(dppp)Cl₂ | C₂₇H₂₆Cl₂NP₂ | 541.08 | 135 mg | 0.25 mmol | 0.005 |

| Anhydrous THF | C₄H₈O | - | 250 mL | - | - |

| Iodine (I₂) | I₂ | 253.81 | 1 crystal | - | - |

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.3 eq.) and a single crystal of iodine to the flask.

-

Heat the flask gently under vacuum and backfill with nitrogen.

-

In the dropping funnel, prepare a solution of 1-bromooctadecane (1.0 eq.) in 100 mL of anhydrous THF.

-

Add a small portion (~10 mL) of the 1-bromooctadecane solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the resulting dark grey solution to room temperature.

-

-

Kumada Coupling Reaction:

-

In a separate flame-dried flask, dissolve 3-bromothiophene (1.1 eq.) and Ni(dppp)Cl₂ (0.005 eq.) in 150 mL of anhydrous THF.

-

Slowly transfer the prepared octadecylmagnesium bromide solution to the 3-bromothiophene solution via cannula at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with hexanes, to yield this compound as a clear oil or low-melting solid.

-

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized monomer. A multi-technique approach provides a comprehensive validation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of the monomer. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of protons. The thiophene ring protons will appear as distinct signals in the aromatic region, while the long alkyl chain will show characteristic aliphatic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton. The number of unique signals should correspond to the number of unique carbon atoms in the molecule.

Expected Chemical Shifts:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Thiophene H-2, H-5 | ~6.9 - 7.2 (m) | ~120 - 130 |

| Thiophene H-4 | ~6.9 - 7.0 (m) | ~128 |

| Thiophene C-3 (alkylated) | - | ~142 |

| α-CH₂ (next to ring) | ~2.6 (t) | ~30 |

| -(CH₂)₁₆- | ~1.2 - 1.6 (m) | ~22 - 32 |

| Terminal -CH₃ | ~0.88 (t) | ~14 |

Note: Data is representative for 3-alkylthiophenes and may vary slightly.[6][7]

Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified product in ~0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

-

Process the data, referencing the chemical shifts to the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[6]

-

Integrate the ¹H NMR signals to confirm the proton ratios between the thiophene ring (3H) and the octadecyl chain (37H).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Expected Result: For this compound (C₂₂H₄₀S), the expected exact mass is 336.2874. High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ at or very near this value, confirming the elemental composition.

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Analyze using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Identify the molecular ion peak and compare its m/z value to the calculated theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

Expected Characteristic Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch (thiophene ring) |

| 2955 - 2850 | Aliphatic C-H stretch (octadecyl chain) |

| ~1465 | CH₂ scissoring |

| ~820 | C-H out-of-plane bending (characteristic of 2,3-disubstituted thiophenes)[8] |

| ~725 | C-S stretch (thiophene ring) |

Protocol for FTIR Analysis:

-

If the sample is a liquid or low-melting solid, a small drop can be placed between two KBr or NaCl plates to form a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the thiophene ring and the alkyl chain.

Thermal Analysis (DSC & TGA)

Thermal analysis provides critical information about the material's stability and phase behavior, which is important for both storage and subsequent polymerization processing.[9]

Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature, allowing for the determination of melting point (Tₘ) and other phase transitions. This compound is expected to show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. This analysis determines the decomposition temperature (Tₔ) and provides an assessment of the monomer's thermal stability. A stable monomer will show no significant mass loss until a high temperature.[10]

Expected Thermal Properties:

| Parameter | Technique | Expected Result |

| Melting Point (Tₘ) | DSC | A distinct endothermic peak. The exact temperature depends on purity. |

| Decomposition Temp (Tₔ) | TGA | Onset of mass loss typically >200 °C, indicating good thermal stability.[11] |

Protocol for Thermal Analysis:

-

For DSC, accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point.

-

For TGA, accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C) to determine the decomposition profile.[12]

Conclusion

The successful synthesis of high-purity this compound is a critical first step in the development of high-performance polythiophene-based electronic materials. The Kumada coupling reaction offers a reliable and scalable method for its production. However, the synthesis must be coupled with a rigorous and multi-faceted characterization workflow. By employing a combination of NMR, MS, FTIR, and thermal analysis, researchers can confidently validate the monomer's structure, purity, and stability, ensuring that the material is suitable for creating the next generation of organic electronic devices.

References

Sources

- 1. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Kumada coupling - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. tainstruments.com [tainstruments.com]

- 11. Exploring Benzothieno[3,2-b]benzothiophene S-Oxides for Organic Electronics, Fluorescence-Based Applications, and Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Poly(3-octadecylthiophene)

Introduction

Poly(3-octadecylthiophene) (P3ODT) is a member of the poly(3-alkylthiophene) (P3AT) family, a class of conducting polymers that has garnered significant attention for its applications in organic electronics.[1] The long octadecyl side chain imparts specific physicochemical properties to P3ODT, influencing its solubility, thermal behavior, and solid-state morphology, which in turn dictate its performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). This guide provides a comprehensive overview of the core physicochemical properties of P3ODT, offering insights into their experimental determination and their implications for materials science and drug development professionals.

I. Synthesis and Molecular Characteristics

The properties of P3ODT are intrinsically linked to its molecular structure, including its molecular weight and regioregularity. These characteristics are largely determined by the synthetic methodology employed.

A. Synthesis of Poly(this compound)

P3ODT is typically synthesized through the oxidative polymerization of the this compound monomer. Common methods include chemical polymerization using oxidants like iron(III) chloride (FeCl3) and electrochemical polymerization.[2][3] Regioregularity, the specific arrangement of the side chains along the polymer backbone, is crucial for achieving high charge carrier mobility.[2] Grignard Metathesis (GRIM) polymerization is a preferred method for synthesizing highly regioregular P3ATs.[4]

-

Monomer Preparation: Dissolve this compound in an appropriate anhydrous solvent (e.g., chloroform or toluene) under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidant Addition: Slowly add a solution of anhydrous FeCl3 in a suitable solvent to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature.[2]

-

Polymerization: Allow the reaction to proceed for a set period, during which the polymer precipitates from the solution.

-

Quenching and Purification: Quench the reaction by adding a non-solvent such as methanol. The precipitated polymer is then collected by filtration and purified extensively. Purification often involves Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove residual monomer, catalyst, and low molecular weight oligomers.[5] The final polymer is typically recovered from a chloroform or toluene fraction.

B. Molecular Weight Determination

The molecular weight and its distribution (polydispersity index, PDI) are critical parameters that influence the mechanical and electronic properties of P3ODT.

Gel Permeation Chromatography (GPC): GPC, also known as size exclusion chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[6] The method separates polymer molecules based on their hydrodynamic volume in solution.

-

Sample Preparation: Dissolve a known concentration of P3ODT in a suitable mobile phase solvent (e.g., tetrahydrofuran (THF) or chloroform) at a concentration typically around 1 mg/mL.[7]

-

Instrumentation: Utilize a GPC system equipped with a series of columns packed with porous gel, a refractive index (RI) detector, and often a UV-Vis or light scattering detector.

-

Calibration: Calibrate the system using narrow-polydispersity standards, commonly polystyrene (PS), to generate a calibration curve of elution volume versus molecular weight.[6]

-

Analysis: Inject the P3ODT solution into the GPC system. The elution profile is recorded, and the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) are calculated based on the calibration curve.

Key Insight: For conjugated polymers like P3ODT, using a universal calibration with an in-line viscometer or employing static light scattering (SLS) detection can provide more accurate, absolute molecular weight values, as the hydrodynamic volume of P3ODT can differ from that of polystyrene standards.[7]

II. Solubility and Solution Properties

The long octadecyl side chain of P3ODT significantly enhances its solubility in common organic solvents compared to unsubstituted polythiophene.[8] This improved processability is a key advantage for fabricating thin films for electronic devices.

A. Solubility Characteristics

P3ODT is generally soluble in chlorinated solvents like chloroform and dichlorobenzene, as well as aromatic solvents such as toluene and xylene.[2][9] The solubility is influenced by the polymer's molecular weight and regioregularity. Higher regioregularity can lead to stronger interchain interactions and potentially lower solubility.[10]

Table 1: Solubility of Poly(3-alkylthiophene)s in Common Organic Solvents

| Polymer | Solvent | Solubility |

| P3HT | Chloroform | High (e.g., 38 mg/mL)[11] |

| P3HT | Acetone | Poor (e.g., 4 x 10⁻⁴ mg/mL)[11] |

| P3ATs | Tetrahydrofuran | Varies with alkyl chain length[9] |

| P3ODT | Toluene | Generally good |

| P3ODT | Dichlorobenzene | Generally good |

B. Solution Aggregation

In solution, P3ATs can exhibit aggregation behavior, which is influenced by solvent quality, temperature, and concentration. This aggregation can be observed through changes in the UV-Vis absorption spectrum.[5]

III. Thermal Properties

The thermal stability and phase transitions of P3ODT are critical for device fabrication and long-term operational stability. These properties are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14] It is used to determine the decomposition temperature and thermal stability of P3ODT.

-

Sample Preparation: Place a small amount of the P3ODT sample (typically 5-10 mg) into a TGA pan.

-

Instrumentation: Use a TGA instrument capable of precise temperature and mass control.

-

Experimental Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.

B. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[15] It is used to identify thermal transitions such as melting (Tm) and crystallization (Tc) temperatures, as well as the glass transition temperature (Tg). The crystallinity of P3ATs generally increases with molecular weight.[4]

IV. Optical and Electrochemical Properties

The optical and electrochemical properties of P3ODT are central to its function in optoelectronic devices. These properties are governed by the π-conjugated backbone of the polymer.

A. Optical Properties: UV-Vis and Photoluminescence Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions in P3ODT. In solution, P3ATs typically show a broad absorption band corresponding to the π-π* transition of the conjugated backbone.[16] In the solid state (thin films), this peak often red-shifts and develops vibronic features, indicating a more ordered, aggregated structure.[4][17] Photoluminescence (PL) spectroscopy provides information about the emissive properties of the material.[18]

Table 2: Typical Optical Properties of Poly(3-alkylthiophene)s

| Property | P3ATs in Solution | P3ATs in Thin Film |

| Absorption Maximum (λmax) | ~440-450 nm[5] | Red-shifted with vibronic shoulders (~520, 550, 600 nm)[4][19] |

| PL Emission Maximum | ~580 nm[20] | Red-shifted |

| Optical Band Gap | ~2.2 eV | ~1.9-2.0 eV[21] |

B. Electrochemical Properties: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the electrochemical properties of P3ODT, including its oxidation and reduction potentials.[22] From these potentials, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated.[23] These energy levels are crucial for designing efficient charge injection and transport layers in electronic devices.

-

Working Electrode Preparation: Cast a thin film of P3ODT onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) from solution.

-

Electrochemical Cell Setup: Use a three-electrode cell containing the P3ODT-coated working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[22]

-

Electrolyte Solution: Immerse the electrodes in an electrolyte solution, typically a 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous, deoxygenated solvent such as acetonitrile.

-

Measurement: Scan the potential between defined limits and record the resulting current. The onset of the oxidation peak is used to calculate the HOMO level, and the onset of the reduction peak (if observable) is used to calculate the LUMO level.

V. Solid-State Properties and Device Applications

In the solid state, P3ODT self-assembles into ordered structures, which is critical for efficient charge transport.[24] The long, flexible octadecyl side chains facilitate processing and influence the crystalline packing of the polymer chains.

A. Crystalline Structure

The crystalline structure of P3ATs typically involves lamellar packing, with the polymer backbones stacked in a π-π arrangement.[25] The length of the alkyl side chain significantly impacts the interlayer spacing. Techniques like X-ray diffraction (XRD) are used to probe this crystalline structure.

B. Electrical Conductivity

The electrical conductivity of P3ODT, like other P3ATs, can be significantly enhanced through doping.[2] Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which introduces mobile charge carriers. The conductivity of doped P3AT films can reach values on the order of 1-1000 S/cm.[2][26]

C. Applications in Organic Electronics

The favorable physicochemical properties of P3ODT, including its solution processability, thermal stability, and semiconducting nature, make it a promising material for various organic electronic applications. The steric hindrance from the bulky side chains can sometimes limit doping efficiency but can also enhance carrier mobility by promoting backbone planarization.[27][28]

-

Organic Field-Effect Transistors (OFETs): The ordered solid-state packing of P3ODT facilitates charge transport, making it suitable for the active layer in OFETs.[29][30]

-

Organic Photovoltaics (OPVs): P3ODT can act as the electron donor material in bulk heterojunction solar cells when blended with an electron acceptor.[4]

-

Sensors: The optical and electrical properties of polythiophenes can change in response to their environment, making them suitable for chemical and biological sensors.[16]

Conclusion

Poly(this compound) possesses a unique set of physicochemical properties derived from its conjugated thiophene backbone and long alkyl side chains. Its excellent solubility, thermal stability, and self-assembly characteristics make it a highly processable and versatile material for organic electronics. A thorough understanding and precise control of its synthesis, molecular weight, and processing conditions are paramount to optimizing its performance in advanced technological applications. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and developers to effectively utilize P3ODT in their respective fields.

References

-

Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021). ACS Applied Materials & Interfaces. [Link]

- Electrochemical Synthesis of Poly (3-octylthiophene) in a Room Temperature Ionic Liquid and its Application in an Electrochromic Device. (2007). International Journal of Electrochemical Science.

-

Polythiophene. Wikipedia. [Link]

-

Photophysical properties of polythiophenes 7 and 8 a UV/vis absorption... (n.d.). ResearchGate. [Link]

- Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). (n.d.).

-

Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane viscoelastic polymer blend doping system. (n.d.). RSC Publishing. [Link]

-

Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. (n.d.). SciELO. [Link]

-

Crystallization and Melting Behavior of Poly(3-butylthiophene), Poly(3-octylthiophene), and Poly(3-dodecylthiophene). (n.d.). ResearchGate. [Link]

- Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Sc

-

Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane viscoelastic polymer blend doping system. (2023). ResearchGate. [Link]

-

UV-vis absorption spectra of polymer PT1: (A) in chloroform, (B) in... (n.d.). ResearchGate. [Link]

- Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021). National Central University Institutional Repository.

-

Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. (n.d.). MDPI. [Link]

-

(PDF) Controlled Electrochemical Synthesis of Poly(3-octylthiophene) Considering Analytical Applications. (2001). ResearchGate. [Link]

-

The synthesis of poly (3-hexylthiophene) and poly (3-dodecylthiophene). (n.d.). ResearchGate. [Link]

-

Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021). PubMed. [Link]

-

UV−vis spectra for poly(1−3) measured in (a) THF solution or in film... (n.d.). ResearchGate. [Link]

-

Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene). (n.d.). PMC - PubMed Central. [Link]

-

P3HT Molecular Weight Determines the Performance of P3HT:O‐IDTBR Solar Cells. (2019). Advanced Functional Materials. [Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (n.d.). MDPI. [Link]

-

A comprehensive review on poly(3-alkylthiophene)-based crystalline structures, protocols and electronic applications. (n.d.). ResearchGate. [Link]

- "Molecular Weight Determination". In: Encyclopedia of Polymer Science and Technology. (n.d.). Wiley Online Library.

-

Determination of Molecular Weight. (n.d.). University of Southern Mississippi. [Link]

-

Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. (n.d.). ResearchGate. [Link]

-

Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (n.d.). ResearchGate. [Link]

- Methods for determination of molecular weight. (n.d.). University of Technology, Iraq.

-

Thermal Analysis- TGA/DSC. (n.d.). MooreAnalytical. [Link]

- Poly(3-hexylthiophene)

-

Electrochemical and Optical Characterization of Poly (3-methylthiophene): Effects of Solvent, Anion, and Applied Potential. (1990). National Renewable Energy Laboratory. [Link]

-

Solubility characteristics of poly(3-hexylthiophene). (n.d.). ResearchGate. [Link]

-

Analysis of the optical properties of poly(3‐octylthiophene) partially dedoped. (n.d.). ResearchGate. [Link]

-

Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). (2019). C-Therm Technologies Ltd. [Link]

-

Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. (2014). Scirp.org. [Link]

-

DSC vs TGA: What's the Difference in Thermal Analysis? (2024). SKZ Industrial Co., Limited. [Link]

- Synthesis of poly(3-hexylthiophene)-block-poly(phenylisocyanide) copolymers and their self-assembly in solution. (n.d.). Polymer Chemistry (RSC Publishing).

-

Controlled synthesis of poly(3-hexylthiophene) in continuous flow. (2013). ResearchGate. [Link]

-

STA or DSC and TGA – is Combination the Key? (2021). NETZSCH Analyzing & Testing. [Link]

-

(PDF) Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. (n.d.). ResearchGate. [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. [Link]

-

Influence of Block Ratio on Thermal, Optical, and Photovoltaic Properties of Poly(3-hexylthiophene)-b-poly(3-butylthiophene)-b-poly(3-octylthiophene). (n.d.). MDPI. [Link]

- On the effect of poly(3-hexylthiophene) regioregularity on inkjet printed organic solar cells. (n.d.). CYPRUS UNIVERSITY OF TECHNOLOGY.

Sources

- 1. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polythiophene - Wikipedia [en.wikipedia.org]

- 3. electrochemsci.org [electrochemsci.org]

- 4. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains | MDPI [mdpi.com]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. eng.uc.edu [eng.uc.edu]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. web.cut.ac.cy [web.cut.ac.cy]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]

- 13. skztester.com [skztester.com]

- 14. mooreanalytical.com [mooreanalytical.com]

- 15. mt.com [mt.com]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Molecular Weight-Dependent Oxidation and Optoelectronic Properties of Defect-Free Macrocyclic Poly(3-hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes) | Semantic Scholar [semanticscholar.org]

- 27. Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane viscoelastic polymer blend doping system - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 30. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Optical Properties of Poly(3-octadecylthiophene)

This guide provides a comprehensive exploration of the essential electronic and optical properties of poly(3-octadecylthiophene) (P3ODT), a key semiconducting polymer in the field of organic electronics. Designed for researchers, materials scientists, and professionals in drug development utilizing electronic sensing, this document synthesizes fundamental principles with practical, field-proven methodologies for characterization. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Significance of Poly(3-alkylthiophenes)

Conjugated polymers represent a revolutionary class of materials, offering a unique combination of semiconductor properties with the processability and mechanical flexibility of plastics.[1] Among these, poly(3-alkylthiophenes) (P3ATs) are exemplary, having been extensively studied for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[1][2] The defining feature of P3ATs is a π-conjugated polythiophene backbone, which facilitates charge transport, functionalized with flexible alkyl side chains at the 3-position of the thiophene ring.

The octadecyl (C18H37) side chain in P3ODT imparts high solubility in common organic solvents, enabling solution-based processing techniques like spin-coating and printing—a significant advantage over traditional inorganic semiconductors.[3] Furthermore, the long side chain influences the polymer's morphology in the solid state, affecting intermolecular packing and, consequently, its electronic and optical characteristics.[4] Understanding these properties is paramount for designing and optimizing high-performance organic electronic devices.

Caption: Molecular structure of the this compound repeating unit.

Core Electronic Properties

The electronic structure of a semiconducting polymer dictates its ability to transport charge and interact with other materials in a device. The key parameters are the energy levels of the frontier molecular orbitals and the charge carrier mobility.

Frontier Molecular Orbitals: HOMO & LUMO

In organic semiconductors, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analogous to the valence and conduction bands in inorganic semiconductors, respectively. The energy of the HOMO level indicates the ease of removing an electron (oxidation potential), while the LUMO level relates to the ease of adding an electron (electron affinity).[5] Their absolute and relative energy levels are critical for:

-

Charge Injection: Efficient charge injection from electrodes requires a minimal energy barrier, meaning the electrode's work function should align with the polymer's HOMO (for holes) or LUMO (for electrons).

-

Device Architecture: In heterojunction devices like solar cells, the relative HOMO and LUMO levels of the donor (e.g., P3ODT) and acceptor materials determine the open-circuit voltage and the efficiency of charge separation.[6]

For poly(3-octylthiophene) (P3OT), a close structural analog of P3ODT, the electronic properties have been well-characterized. These values serve as an excellent benchmark for P3ODT.

| Property | Value (eV) | Measurement Technique | Reference |

| HOMO Level | -5.59 | Cyclic Voltammetry | [7] |

| LUMO Level | -3.76 | Cyclic Voltammetry & Optical Gap | [7] |

| Electronic Band Gap (Eg) | 1.83 | Cyclic Voltammetry & Optical Gap | [7] |

Note: Values are for the closely related poly(3-octylthiophene) and are reported with respect to the vacuum level.

Charge Carrier Mobility (µ)

Charge carrier mobility is a measure of how quickly charge carriers (holes or electrons) move through the material under an applied electric field.[8] High mobility is essential for applications like transistors and for efficient charge extraction in solar cells.[8][9] In P3ATs, mobility is highly anisotropic and depends heavily on:

-

Regioregularity: Head-to-tail coupling of the monomer units leads to a more planar backbone, which enhances π-orbital overlap and facilitates charge transport along the polymer chain.

-

Crystallinity and Morphology: In the solid state, P3ATs form ordered, crystalline lamellar structures that coexist with amorphous domains.[4] Charge transport is more efficient in the crystalline regions, where interchain hopping is facilitated by close π-π stacking.[8]

Mobility in P3ATs is typically in the range of 10⁻⁴ to 10⁻² cm²/V·s, but optimized, highly crystalline films can achieve values exceeding 0.1 cm²/V·s.[9][10]

Fundamental Optical Properties

The interaction of P3ODT with light is governed by its electronic structure, leading to distinct absorption and emission characteristics.

UV-Visible Absorption

The absorption of light in P3ODT corresponds to the excitation of an electron from the HOMO to the LUMO, a transition known as a π-π* transition.[11] The absorption spectrum provides direct insight into the optical band gap.

-

In Solution: When dissolved in a good solvent like chloroform or toluene, P3ODT chains adopt a less planar, coiled conformation. This results in a broad, structureless absorption peak. For P3ATs, this peak is typically around 450 nm.[12][13]

-

In Thin Films: Upon casting into a thin film, the polymer chains self-assemble into more ordered, planar structures. This increased planarity extends the π-conjugation, causing a "red-shift" (a shift to longer wavelengths) in the absorption maximum. The film spectrum also typically displays distinct vibronic shoulders, which are indicative of a well-ordered structure.[13] For P3AT films, the main absorption peak can shift to 520-550 nm, with additional vibronic peaks around 550 nm and 610 nm.[12]

| State | Typical λmax | Key Features | Reference |

| Solution | ~430-450 nm | Broad, single peak; non-planar conformation | [14] |

| Thin Film | ~520-550 nm | Red-shifted; distinct vibronic peaks | [12][13] |

Photoluminescence (PL)

Following photoexcitation, the excited state can relax by emitting a photon, a process known as photoluminescence or fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the energy difference being the Stokes shift. The PL spectrum of P3ODT provides information about the energy of the lowest excited state and can be used to probe morphology and the presence of quenching sites. In films, P3OT exhibits photoluminescence in the range of 550 nm to 750 nm.[15] Studies on isolated single chains of P3OT have identified emission transitions in the 1.9–2.2 eV range.[16]

Experimental Characterization Protocols

To ensure scientific integrity, the methodologies used to determine these properties must be robust and well-understood. Here, we detail the standard protocols from the perspective of an application scientist, focusing on the causality behind each step.

Protocol: HOMO/LUMO Determination via Cyclic Voltammetry (CV)

Expertise & Rationale: Cyclic voltammetry is an electrochemical technique that probes the redox potentials of a material. By measuring the onset potential of oxidation (Eox) and reduction (Ered), we can estimate the HOMO and LUMO energy levels. The underlying principle is that the oxidation potential is directly related to the energy required to remove an electron from the HOMO.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a thin film of P3ODT by drop-casting or spin-coating a solution (e.g., in chloroform) onto a glassy carbon or platinum working electrode.

-

Causality: A thin, uniform film ensures consistent interaction with the electrolyte and prevents bulk material effects from obscuring the electrochemical response at the interface.

-

-

Electrochemical Cell Assembly:

-

Use a three-electrode cell configuration: the P3ODT-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.

-

Causality: The three-electrode setup is critical. The reference electrode provides a stable potential against which the working electrode's potential is measured, while the counter electrode completes the circuit, allowing current to flow without affecting the reference potential.

-

-

Electrolyte Preparation:

-

Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAHPF₆), in an anhydrous, deoxygenated solvent like acetonitrile.

-

Causality: The electrolyte is necessary to ensure ionic conductivity in the solution. It must be electrochemically stable within the potential window of the experiment. Anhydrous and deoxygenated conditions prevent unwanted side reactions with water or oxygen that could interfere with the measurement.

-

-

Measurement:

-

Immerse the electrodes in the electrolyte solution and perform the CV scan, sweeping the potential at a defined rate (e.g., 50-100 mV/s).

-

Record the resulting voltammogram (current vs. potential).

-

-

Data Analysis & Calculation:

-

Determine the onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) from the voltammogram.

-

Use the following empirical formulas to estimate the energy levels relative to the vacuum level, often using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard with a known energy level of -4.8 eV vs. vacuum:[7]

-

EHOMO (eV) = -[Eox, onset - Eref + 4.8]

-

ELUMO (eV) = -[Ered, onset - Eref + 4.8]

-

-

Trustworthiness: Calibrating against an internal standard like ferrocene provides a self-validating system, correcting for variations in the reference electrode potential and ensuring inter-lab comparability.

-

Caption: Workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.

Protocol: Optical Band Gap Determination via UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength. For semiconductors, the onset of absorption corresponds to the energy required to promote an electron across the band gap. The optical band gap (Eg, opt) can therefore be determined from the absorption edge.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a thin film of P3ODT by spin-coating onto a transparent substrate like quartz or glass.

-

Causality: A transparent substrate is essential so that its own absorption does not interfere with the measurement of the polymer film. Spin-coating produces films of uniform thickness, which is critical for accurate and repeatable absorption measurements according to the Beer-Lambert law.

-

-

Spectrometer Measurement:

-

Place the substrate in the beam path of a dual-beam UV-Vis spectrophotometer.

-

Use a blank, uncoated substrate in the reference beam path to automatically subtract the substrate's contribution to the spectrum.

-

Scan across a relevant wavelength range (e.g., 300-800 nm).

-

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance (A) to the absorption coefficient (α).

-

Convert wavelength (λ) to photon energy (hν in eV).

-

Construct a Tauc plot by plotting (αhν)n against hν. The exponent 'n' depends on the nature of the electronic transition; for direct allowed transitions, common in conjugated polymers, n = 2.

-

Causality: The Tauc plot method provides a more standardized and less subjective way to determine the band gap compared to simply estimating the "onset" by eye. It linearizes the absorption edge, and the band gap is found by extrapolating the linear portion of the curve to the x-axis (where (αhν)² = 0).

-

-

Band Gap Determination:

-

Extrapolate the linear region of the Tauc plot to the energy axis (y=0). The x-intercept gives the optical band gap, Eg, opt.[17]

-

Caption: Workflow for determining the optical band gap using UV-Vis Spectroscopy.

Conclusion

Poly(this compound) stands as a highly promising material for solution-processable organic electronics. Its electronic and optical properties—governed by its HOMO/LUMO energy levels, charge carrier mobility, and light absorption profile—are intricately linked to its molecular structure and solid-state morphology. The robust experimental protocols detailed in this guide, including cyclic voltammetry and UV-Vis spectroscopy, provide the necessary tools for researchers to accurately characterize P3ODT and similar conjugated polymers. By understanding the causality behind these experimental choices, scientists can generate reliable, high-quality data, thereby accelerating the development of next-generation organic electronic devices.

References

-

Absorption and emission spectra of P3HT dissolved in toluene (red and blue dashed lines) compared with absorption and emission spectra of P3HT layers (red and blue solid lines). ResearchGate. Available at: [Link]

-

Conjugated Polymers. Costantini Lab. Available at: [Link]

-

Strategies for the Development of Conjugated Polymer Molecular Dynamics Force Fields Validated with Neutron and X-ray Scattering. ACS Publications. Available at: [Link]

-

Precision and Purity of Conjugated Polymers – To be Ensured Before Processing. Wiley-VCH. Available at: [Link]

-

EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES. Electronic Theses and Dissertations. Available at: [Link]

-

Synthesis & Characterization of Conjugated Polymer for Chemical Detection. ResearchGate. Available at: [Link]

-

Determination of HOMO and LUMO Level of Polythiophene, Poly(3-Thiophene Acetic Acid), Polypyrrole and Chlorophyll via Cyclic Voltammetry Method. ResearchGate. Available at: [Link]

-

UV-vis absorption spectra of polymer PT1: (A) in chloroform, (B) in... ResearchGate. Available at: [Link]

-

Determination of HOMO and LUMO of[18][18]-Phenyl C61-butyric Acid 3-ethylthiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl). CORE. Available at: [Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. Available at: [Link]

-

Optical and Electrical Characterization of Poly(3-Decylthiophene) Thin Films: Chloroform Sensor. SciELO. Available at: [Link]

-

Electronic and structural properties of poly-(3-octylthiophene) and graphitic nanoparticle blends. ResearchGate. Available at: [Link]

-

Band structure diagram illustrating the HOMO and LUMO energies of the... ResearchGate. Available at: [Link]

-

Transmittance spectra of P3HT and P3HT:PCBM thin films (left) and the optical band gap determination of P3HT polymer (right). ResearchGate. Available at: [Link]

-

Novel Insights into the optical Properties of Poly (3-Hexylthiophene-co-Thiophene) with Varying Monomer Percentages. ResearchGate. Available at: [Link]

-

Analysis of the optical properties of poly(3‐octylthiophene) partially dedoped. ResearchGate. Available at: [Link]

-

First-principles study on structural and electronic properties of P3HT-graphene. Journal of Metals, Materials and Minerals. Available at: [Link]

-

Relative HOMO/LUMO energy levels of P3HT, PDTSTTz, and PCBM in eV. ResearchGate. Available at: [Link]

-

Chemical structure and energy band gap of P3HT, including its photocatalytic activity to produce H2O2. ResearchGate. Available at: [Link]

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives (PDF). ResearchGate. Available at: [Link]

-

Synthesis and physicochemical characterization of copolymers of 3-octylthiophene and thiophene functionalized with azo chromophore. ResearchGate. Available at: [Link]

-

Single Molecule Spectroscopy of Poly 3-octyl-thiophene (P3OT). ResearchGate. Available at: [Link]

-

Carrier Mobility, Electrical Conductivity, and Photovoltaic Properties of Ordered Nanostructures Assembled from Semiconducting Polymers. MDPI. Available at: [Link]

-

Effect of poly(thiophene)s topology on their third-order nonlinear optical response. Lirias. Available at: [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH. Available at: [Link]

-

Synthesis and Characterization of poly(3-hexylthiophene). ResearchGate. Available at: [Link]

-

THE INFLUENCE OF HEAT TREATMENT ON THE CHARACTERISTIC OF POLY(3-HEXYLTHIOPHENE-2,5-DIYL)P3HT AND):[18] PHENYL- C71 - BUTYRIC AC. ResearchGate. Available at: [Link]

-

Charge carrier mobility in P3HT as a function of the... ResearchGate. Available at: [Link]

-

Electrical and thermoelectric properties of a poly(3-(2-octyldodecyl)thiophene)/poly(3-octylthiophene)/2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane viscoelastic polymer blend doping system. RSC Publishing. Available at: [Link]

-

Charge carrier mobility in the undoped and doped P3HT based OFETs at... ResearchGate. Available at: [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. PMC - NIH. Available at: [Link]

-

Charge Carrier Mobility of Halide Perovskite Single Crystals for Ionizing Radiation Detection. OSTI.GOV. Available at: [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]

-

UV-visible absorption spectrum of poly (3- dodecylthiophene). The inset... ResearchGate. Available at: [Link]

-

Intrinsic Limits of Charge Carrier Mobilities in Layered Halide Perovskites. Emergent Mind. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]

-

Solution-processed Poly (3,4-ethylenedioxythiophene) Nanocomposite Paper Electrodes for High-Capacitance Flexible Supercapacitors. ResearchGate. Available at: [Link]

-

Synthesis and characterization of poly(3-thiophene acetic acid)/Fe3O4 nanocomposite. ResearchGate. Available at: [Link]

Sources

- 1. EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES - Blacklight [etda.libraries.psu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Carrier Mobility, Electrical Conductivity, and Photovoltaic Properties of Ordered Nanostructures Assembled from Semiconducting Polymers | MDPI [mdpi.com]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. researchgate.net [researchgate.net]

understanding the regioregularity of poly(3-octadecylthiophene)

An In-Depth Technical Guide to Understanding the Regioregularity of Poly(3-octadecylthiophene)

Authored by: Gemini, Senior Application Scientist

Foreword: The Criticality of Structural Precision in Conjugated Polymers

In the realm of organic electronics, the promise of solution-processable, flexible, and large-area devices is predicated on our ability to control the molecular architecture of the active materials. Poly(3-alkylthiophenes) (P3ATs), and specifically poly(this compound) (P3ODT), stand as a cornerstone class of semiconducting polymers. However, their bulk electronic and photophysical properties are not merely a function of their chemical composition but are profoundly dictated by the precision of their chain structure. This guide delves into the core concept of regioregularity , providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and paramount influence on material performance. We will dissect the causality behind synthetic choices and analytical methodologies, offering a framework for achieving and validating structural control in P3ODT.

The Concept of Regioregularity in Poly(3-alkylthiophenes)

The monomer unit of a 3-substituted thiophene is asymmetric. Consequently, during polymerization, the coupling between monomer units at the 2- and 5-positions can occur in different orientations. This leads to distinct microstructural arrangements within the polymer chain, a property known as regioregularity.[1]

The three possible coupling arrangements, or dyads, are:

-

Head-to-Tail (HT): The 2-position of one monomer couples with the 5-position of the next. This arrangement minimizes steric hindrance between the adjacent alkyl side chains.

-

Head-to-Head (HH): The 2-position of one monomer couples with the 2-position of the next. This creates significant steric repulsion between the bulky side chains.

-

Tail-to-Tail (TT): The 5-position of one monomer couples with the 5-position of the next. This linkage typically follows an HH coupling to continue chain propagation.

A polymer chain composed of a random mixture of these couplings is termed regiorandom . In contrast, a chain consisting almost exclusively of HT linkages (>95%) is classified as regioregular .[1][2] The significance of this structural order cannot be overstated. Regioregular P3ATs can adopt a planar backbone conformation, which facilitates effective π-orbital overlap along the chain and promotes strong intermolecular π-π stacking in the solid state. This ordered packing is crucial for efficient charge transport.[1][3] Conversely, the steric clash from HH couplings in regiorandom polymers forces the thiophene rings to twist, disrupting π-conjugation, increasing the bandgap, and severely limiting charge carrier mobility.[1]

Figure 1: Regiochemical couplings in poly(3-alkylthiophene).

Synthetic Control of Regioregularity: The Grignard Metathesis (GRIM) Method

Achieving high regioregularity is a synthetic challenge that requires precise control over the coupling reaction. While early methods like oxidative polymerization using ferric chloride (FeCl₃) are straightforward, they typically yield regiorandom polymers with HT content often between 50-80%.[4][5] The breakthrough in synthesizing highly regioregular P3ATs came with the development of catalyst-transfer polycondensation methods. The Grignard Metathesis (GRIM) polymerization, a modification of the McCullough method, is particularly effective and widely used.[1][2][3]

The GRIM method provides excellent regiochemical control, does not require cryogenic temperatures, and can be scaled up effectively.[2][3] The mechanism relies on a subtle interplay of kinetic and thermodynamic factors that favor the formation of HT linkages.

Causality of the GRIM Method's Regioselectivity

-

Monomer Activation: The process begins with the synthesis of the monomer, 2,5-dibromo-3-octadecylthiophene. This is typically achieved through the direct dibromination of this compound.

-

Grignard Metathesis: The 2,5-dibromo-3-octadecylthiophene monomer is treated with one equivalent of an alkyl Grignard reagent (e.g., methylmagnesium bromide). This results in a magnesium-halogen exchange, forming two primary regioisomeric intermediates: 2-bromo-5-(bromomagnesio)-3-octadecylthiophene (the desired "head" Grignard) and 2-(bromomagnesio)-5-bromo-3-octadecylthiophene (the "tail" Grignard). The formation of the "head" Grignard is favored, typically in a ratio of about 85:15.[2][3]

-

Nickel-Catalyzed Cross-Coupling: A nickel catalyst, commonly Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is introduced. The high regioselectivity of the polymerization arises because the catalyst preferentially reacts with the more reactive C-Br bond adjacent to the sulfur atom (the 2-position) of the "head" Grignard intermediate. The less reactive "tail" Grignard isomer is largely unconsumed and does not get incorporated into the polymer chain.[3] This selective consumption of one regioisomer is the key to building a polymer with almost exclusively HT couplings.

Figure 3: Self-validating workflow for the characterization of P3ODT regioregularity.

Conclusion: From Molecular Control to Macroscopic Function

The regioregularity of poly(this compound) is not an abstract academic detail; it is the primary determinant of the material's performance in electronic and optoelectronic applications. A highly regioregular structure, achieved through controlled synthesis methods like GRIM, enables the formation of ordered, crystalline domains with extensive π-conjugation. This molecular-level precision translates directly into desirable macroscopic properties: higher charge carrier mobility, stronger light absorption, and improved device efficiency. The rigorous characterization pipeline—NMR for quantification, UV-Vis for electronic structure, and XRD for solid-state morphology—provides a complete and validated understanding of the material. For any researcher working with P3ATs, mastering the synthesis and analysis of regioregularity is the foundational step toward unlocking their full potential.

References

- Koeckelberghs, G. et al. (2013). Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. Polymer Chemistry.

- Nielsen, C. B. et al. (2014). Measuring Order in Regioregular Poly(3-hexylthiophene) with Solid-State 13C CPMAS NMR.

- Koeckelberghs, G. et al. (2013). Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. Semantic Scholar.

- Kim, G-W. et al. (2009). UV-vis-near IR absorption spectra of regioregular and regiorandom hexyl-PEDOTts in film state.

- Iqbal, S. et al. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Advances.

- Nielsen, C. B. et al. (2014). Measuring Order in Regioregular Poly(3-hexylthiophene) with Solid-State 13C CPMAS NMR.

- McCullough Group. Regioregular Poly(3-alkylthiophene). Carnegie Mellon University.

- McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes.

- Jeffries-El, M. et al. (2004). In-Situ End-Group Functionalization of Regioregular Poly(3-alkylthiophene) Using the Grignard Metathesis Polymerization.

- Sivaraman, P. et al. (2013). Effect of regioregularity on specific capacitance of poly(3-hexylthiophene).

- Chen, J. et al. (2014). Regioregularity effect on the self-assembly behavior of poly(3-hexylthiophene): the significance of triad sequence.

- ChemicalBook. (n.d.). 2-ACETYL-3-BROMOTHIOPHENE synthesis. ChemicalBook.

- Sivaraman, P. et al. (2012). Determination of absolute molecular weight of regioregular poly(3-hexylthiophene) by 1H-NMR analysis.

- Nielsen, C. B. et al. (2014). Measuring order in regioregular poly(3-hexylthiophene) with solid-state 13C CPMAS NMR.

- Iovu, M. C. et al. (n.d.). GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3-ALKYLTHIOPHENES). Carnegie Mellon University.

- Iovu, M. C. et al. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules.

- Mirmohammadi, S. A. et al. (2014). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions.

- Geng, Y. et al. (2011). Synthesis and characterizations of regioregular poly(3-alkylthiophene) with alternating dodecyl/1H,1H,2H,2H-perfluorooctyl side chains.

- Loewe, R. S. et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules.

- ResearchGate. (n.d.). The original McCullough method for the synthesis of poly(3-alkylthiophene)s.

- Mirmohammadi, S. A. et al. (2014). Exploring the Mechanism of Grignard Methathesis Polymerization of 3-alkylthiophenes. Dalton Transactions.

- Wu, P-T. et al. (2007).

- Verilhac, J-M. et al. (2020). Multimodal optical analysis of regioregular poly(3-hexylthiophene)

- Kline, R. J. et al. (2005). The Dependence of Regioregular Poly(3-hexylthiophene) Film Morphology and Field-Effect Mobility on Molecular Weight. Macromolecules.

- Iqbal, S. et al. (2018). Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. PMC - NIH.

- Al-bayati, M. F. A. & Al-Azzawi, S. S. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

- Kumar, S. et al. (2023). Synthesis of polythiophene and their application.

- Zhejiang Liaoyuan Pharm Co Ltd. (2020). Preparation method of 2-bromothiophene.

- CN101591328A. (2009). The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof.

- Sheyn, E. et al. (2003). Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Journal of the American Chemical Society.

- Lee, J. et al. (2018). Synthesis and crystallization behavior of regioregular-block-regiorandom poly(3-hexylthiophene) copolymers. Polymer Chemistry.

- Goldfarb, Ya. L. et al. (1982). New method for preparation of 2-bromothiophene. Bulletin of the Academy of Sciences of the USSR, Division of chemical science.

- ResearchGate. (n.d.). Chemical formula of regioregular and regiorandom poly(hexylthiophene).

- Lirias. (n.d.). Effect of poly(thiophene)s topology on their third-order nonlinear optical response. Lirias.

- Ballantyne, A. M. et al. (2007). Studies of Highly Regioregular Poly(3-hexylselenophene) for Photovoltaic Applications.

- McCullough, R. D. et al. (1993). Design, Synthesis, and Control of Conducting Polymer Architectures: Structurally Homogeneous Poly(3-alkylthiophenes). Journal of the American Chemical Society.

- Kayunkid, N. et al. (2010). Polymer chain/nanocrystal ordering in thin films of regioregular poly(3-hexylthiophene) and blends with a soluble fullerene.

- Loewe, R. S. et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity.

- ResearchGate. (n.d.). XRD pattern of regioregular poly (3-hexylthiophene), inset shows the structure and the data.

- ResearchGate. (n.d.). Aggregation Behavior of Poly(3-hexylthiophene) in Solvent Mixtures: Linear Solvation Energy Relationship (LSER) Modeling and COSMO-RS Calculations.

- Verilhac, J-M. et al. (2021). Effect of poly(thiophene)s topology on their third-order nonlinear optical response. ORBi UMONS.

- Cariati, E. et al. (2023).

- Liscio, F. et al. (2010). Influence of the solvent on the aggregation of a poly(3-hexylthiophene)–quinquethiophene-S,S-dioxide blend at surfaces: an SFM study.

- Brinkmann, M. & Rannou, P. (2009). Structural Model of Regioregular Poly(3-hexylthiophene) Obtained by Electron Diffraction Analysis. Macromolecules.

Sources

A Technical Guide to the Solubility of 3-Octadecylthiophene in Common Organic Solvents

Executive Summary

3-Octadecylthiophene is a critical heterocyclic building block in the field of organic electronics and materials science. Its long alkyl chain imparts unique processing characteristics, making a thorough understanding of its solubility paramount for optimizing synthesis, purification, device fabrication, and formulation. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of this compound, offers a predictive framework for solvent selection using Hansen Solubility Parameters (HSP), and details a robust, self-validating experimental protocol for the precise determination of its solubility. While extensive quantitative data for this specific molecule is not widely available in public literature, this guide synthesizes data from analogous long-chain alkylthiophenes and foundational chemical principles to provide a reliable predictive and practical framework for the researcher.

The Physicochemical Basis of Solubility

The solubility of this compound is dictated by the interplay of its two primary structural features: the aromatic, moderately polar thiophene ring and the long, nonpolar C18 octadecyl chain. This dual nature means its dissolution is governed by the principle of "like dissolves like," where solubility is maximized in solvents that have similar intermolecular forces.

-

The Octadecyl Chain (C₁₈H₃₇): This long, saturated hydrocarbon tail is the dominant feature of the molecule. It is nonpolar and interacts primarily through weak van der Waals (dispersion) forces. Consequently, this compound is readily solubilized by nonpolar organic solvents that also exhibit strong dispersion forces.

-

The Thiophene Ring (C₄H₃S): The thiophene ring introduces aromaticity and a slight polarity due to the sulfur heteroatom. This allows for potential π-π stacking interactions and weak polar interactions. However, the overwhelming influence of the C18 chain means that highly polar solvents, especially those capable of hydrogen bonding (e.g., water, ethanol), are poor solvents for this molecule.

Predictive Solubility Profile

As comprehensive quantitative solubility data for this compound is not extensively reported in peer-reviewed literature, a predictive profile has been compiled based on the known behavior of analogous long-chain poly(3-alkylthiophenes) and fundamental solubility principles.[1][2][3] For applications requiring precise values, experimental determination is strongly recommended as described in Section 5.0.

| Solvent Class | Solvent Name | Chemical Formula | Predicted Solubility | Rationale for Prediction |

| Aromatic | Toluene | C₇H₈ | High | Excellent match for dispersion forces and aromatic character. A classic "good" solvent for long-chain alkylated conjugated molecules.[4] |

| o-Xylene | C₈H₁₀ | High | Similar to toluene, provides strong dispersion and aromatic interactions. | |

| Chlorobenzene | C₆H₅Cl | High | The combination of aromatic character and slight polarity effectively solvates both parts of the molecule. A known good solvent for poly(3-alkylthiophenes).[4] | |

| Chlorinated | Chloroform | CHCl₃ | High | A very effective solvent for many organic materials, including poly(3-alkylthiophenes), due to its polarity and ability to interact with a range of functional groups.[4] |

| Dichloromethane | CH₂Cl₂ | High | Similar in nature to chloroform, acts as a good solvent.[4] | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | High | A versatile solvent capable of solvating both polar and nonpolar substances, making it effective for dissolving alkylated thiophenes.[5] |

| Alkanes | Hexane | C₆H₁₄ | Moderate to High | Primarily interacts through dispersion forces, matching the octadecyl chain well. May be slightly less effective than aromatic solvents that can also interact with the thiophene ring. |

| Cyclohexane | C₆H₁₂ | Moderate to High | Similar to hexane, a good nonpolar solvent that effectively solvates the alkyl chain. | |

| Polar Aprotic | Acetone | C₃H₆O | Low / Insoluble | The high polarity and hydrogen bond accepting nature of acetone make it a poor match for the predominantly nonpolar solute. Known to be a poor solvent for P3HT.[6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Low / Insoluble | Highly polar solvent; incompatible with the nonpolar octadecyl chain. | |

| Polar Protic | Ethanol | C₂H₅OH | Insoluble | Strong hydrogen bonding network makes it energetically unfavorable to create a cavity for the large, nonpolar solute molecule. |

| Water | H₂O | Insoluble | Extreme polarity and strong hydrogen bonding render it completely incompatible with this compound.[7][8] |

Advanced Prediction with Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) provide a powerful framework.[9][10] The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11] The core principle is that substances with similar HSP values are likely to be miscible.

The "distance" (Ra) between the HSP coordinates of a solvent and a solute in 3D Hansen space can be calculated:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²] [9]

A solute also has an interaction radius (R₀). If the calculated distance (Ra) for a solvent is less than the solute's R₀, the solvent is considered a good solvent. This is often expressed as the Relative Energy Difference (RED):

RED = Ra / R₀

A RED value < 1.0 indicates high affinity (good solvent), a value ≈ 1.0 suggests a borderline solvent, and a value > 1.0 indicates a poor solvent.[12]

The diagram below illustrates this concept of the "solubility sphere."

Caption: Solvents inside the solute's sphere are predicted to be effective.

Experimental Protocol: The Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid compound in a solvent. It is a self-validating system because it ensures that saturation is achieved and maintained.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a constant, specified temperature (e.g., 25 °C).

Materials & Equipment

-

This compound (solid)

-

Solvent of interest (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic orbital shaker or heating block with agitation

-

Syringe filters (0.2 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Causality: Adding a clear excess of the solid solute is the most critical step. It ensures that the dissolution process will proceed until the solvent is fully saturated at the given temperature, establishing a solid-liquid equilibrium.

-

Action: Add an excess amount of solid this compound (e.g., 20-30 mg) to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. There should be visible undissolved solid at the bottom.

-

-

Equilibration:

-

Causality: Dissolution is not instantaneous. A sufficient equilibration period with constant agitation and temperature is required to allow the system to reach thermodynamic equilibrium. For large molecules, this can take 24-72 hours.

-

Action: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a minimum of 48 hours.

-

-

Phase Separation & Sampling:

-

Causality: It is imperative that the sampled liquid phase is completely free of any undissolved solid particles, as these would artificially inflate the measured concentration. Filtration is a non-negotiable step.

-

Action: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.

-

-

Dilution:

-

Causality: The saturated solution will likely be too concentrated for direct analysis by standard spectroscopic or chromatographic methods. A precise, quantitative dilution is required to bring the concentration into the linear dynamic range of the analytical instrument.

-

Action: Accurately dilute a known volume of the filtered, saturated solution with the same solvent using calibrated volumetric glassware. For example, pipette 1.00 mL of the filtrate into a 100.0 mL volumetric flask and dilute to the mark.

-

-

Quantification:

-

Causality: A validated, specific analytical method ensures that the measured signal corresponds only to the solute of interest and can be accurately converted to a concentration.

-

Action: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis method. A calibration curve must be generated using at least five standard solutions of known concentration.

-

-

Calculation:

-

Causality: The final solubility value must account for the dilution performed in step 4 to reflect the true concentration in the original saturated solution.

-

Action: Calculate the concentration in the saturated solution using the formula: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

-

The diagram below outlines this experimental workflow.

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound is dominated by its long, nonpolar alkyl chain, rendering it highly soluble in aromatic and chlorinated organic solvents and poorly soluble in polar solvents like alcohols and water. While publicly available quantitative data is scarce, the principles of "like dissolves like" and the more sophisticated Hansen Solubility Parameter framework provide robust predictive tools for solvent screening. For any process requiring precise knowledge of solubility limits, the detailed equilibrium shake-flask method presented herein provides an authoritative and reliable path to generating high-quality, application-specific data.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-DODECYLTHIOPHENE - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. kinampark.com [kinampark.com]

- 11. ripublication.com [ripublication.com]

- 12. benchchem.com [benchchem.com]

molecular weight analysis of poly(3-octadecylthiophene)

< An In-Depth Technical Guide to the Molecular Weight Analysis of Poly(3-octadecylthiophene)

Introduction